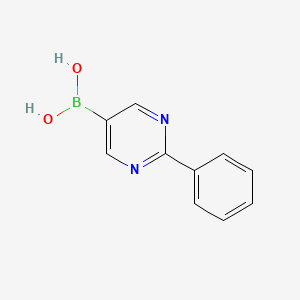![molecular formula C10H11N3O B13116549 2,3,8-Trimethylpyrido[3,4-b]pyrazin-5(6H)-one](/img/structure/B13116549.png)
2,3,8-Trimethylpyrido[3,4-b]pyrazin-5(6H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,8-Trimethylpyrido[3,4-b]pyrazin-5(6H)-one is a heterocyclic compound that belongs to the pyridopyrazine family This compound is characterized by its unique structure, which includes a pyridine ring fused with a pyrazine ring, and three methyl groups attached at positions 2, 3, and 8
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,8-Trimethylpyrido[3,4-b]pyrazin-5(6H)-one typically involves multicomponent reactions. One common method is the condensation of appropriate aldehydes, amines, and ketones under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst, such as p-toluenesulfonic acid or sodium acetate, and requires heating to facilitate the formation of the pyridopyrazine core .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
2,3,8-Trimethylpyrido[3,4-b]pyrazin-5(6H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its corresponding reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carboxylated derivatives, while substitution reactions can produce a variety of substituted pyridopyrazines .
Aplicaciones Científicas De Investigación
2,3,8-Trimethylpyrido[3,4-b]pyrazin-5(6H)-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds.
Materials Science: The compound’s electronic properties make it suitable for use in materials science, particularly in the development of organic semiconductors and fluorescent materials.
Mecanismo De Acción
The mechanism of action of 2,3,8-Trimethylpyrido[3,4-b]pyrazin-5(6H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
Pyrido[2,3-b]pyrazine: A closely related compound with a similar core structure but different substituents.
Furazano[3,4-b]pyrazine: Another heterocyclic compound with a fused pyrazine ring, but with different functional groups and properties.
Uniqueness
2,3,8-Trimethylpyrido[3,4-b]pyrazin-5(6H)-one is unique due to its specific substitution pattern and the presence of three methyl groups. This structural feature imparts distinct electronic and steric properties, making it suitable for specialized applications in various fields .
Propiedades
Fórmula molecular |
C10H11N3O |
|---|---|
Peso molecular |
189.21 g/mol |
Nombre IUPAC |
2,3,8-trimethyl-6H-pyrido[3,4-b]pyrazin-5-one |
InChI |
InChI=1S/C10H11N3O/c1-5-4-11-10(14)9-8(5)12-6(2)7(3)13-9/h4H,1-3H3,(H,11,14) |
Clave InChI |
IPOASNGECBIYSM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CNC(=O)C2=NC(=C(N=C12)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl (3aS,7S,7aS)-7-hydroxy-3,3a,5,6,7,7a-hexahydro-2H-furo[3,2-b]pyridine-4-carboxylate](/img/structure/B13116466.png)
![[1,2,5]Selenadiazolo[3,4-d]pyrimidine](/img/structure/B13116480.png)
![6-Amino-1,4-dihydropyrido[2,3-B]pyrazine-2,3-dione](/img/structure/B13116489.png)
![2-Chlorothieno[3,2-d]pyrimidine-6-sulfonamide](/img/structure/B13116501.png)

![3,3-Dioctyl-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine](/img/structure/B13116508.png)

![N,5-dimethyl-2,3-dihydroimidazo[1,2-c]pyrimidin-7-amine](/img/structure/B13116523.png)






